2-Chloro-3,5-difluorobenzonitrile
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Overview
Description
2-Chloro-3,5-difluorobenzonitrile: is an organic compound with the molecular formula C7H2ClF2N . It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is of interest due to its applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s known that halogenated benzoic acid derivatives, which can be synthesized from this compound, are valuable intermediates for the synthesis of medicines, including antibacterials .
Mode of Action
2-Chloro-3,5-difluorobenzonitrile is a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination . The interaction of this compound with these reagents leads to changes in its chemical structure, resulting in the formation of the desired product .
Biochemical Pathways
The compound’s derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, play a significant role in the synthesis of antibacterial medicines . These medicines can affect various biochemical pathways related to bacterial growth and survival.
Result of Action
Its derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, are used in the synthesis of antibacterial medicines . These medicines can inhibit bacterial growth and survival, leading to their eradication from the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemical substances can affect its reactivity and the efficiency of its conversion into desired products .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction where 3,5-dichlorobenzonitrile is treated with potassium fluoride in the presence of a phase transfer catalyst such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride.
Direct Fluorination: Another method involves the direct fluorination of 2-chloro-3,5-difluorobenzonitrile using fluorinating agents under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized to ensure high yield and purity, with the recycling of solvents and catalysts to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Nitration: The compound can undergo nitration reactions to introduce nitro groups into the benzene ring.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and elevated temperatures.
Major Products:
Nitration: Products include nitro-substituted derivatives.
Reduction: Products include amine-substituted derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Chloro-3,5-difluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and liquid crystals .
Comparison with Similar Compounds
2,4-Dichloro-3,5-difluorobenzoic acid: Similar structure but with carboxylic acid functionality.
3,4-Difluorobenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Chloro-3,5-difluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-3,5-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWUBSCJNAEEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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